

Comparative Guide: Structure-Activity Relationship (SAR) of 4-Aminopyridazine Analogs

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Compound of Interest

Compound Name: Ethyl 4-aminopyridazine-3-carboxylate
Cat. No.: B13108525

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Executive Summary

The 4-aminopyridazine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its isomer 4-aminopyridine. While 4-aminopyridine is primarily a voltage-gated potassium channel blocker used in Multiple Sclerosis, 4-aminopyridazine analogs are emerging as potent inhibitors of Fatty Acid Binding Protein 4 (FABP4) and Kinases (e.g., CDK, PIM).

This guide compares the performance of 4-aminopyridazine derivatives against standard clinical benchmarks, highlighting their superior selectivity profiles and tunable physicochemical properties.

Core Scaffold Analysis & Chemical Space

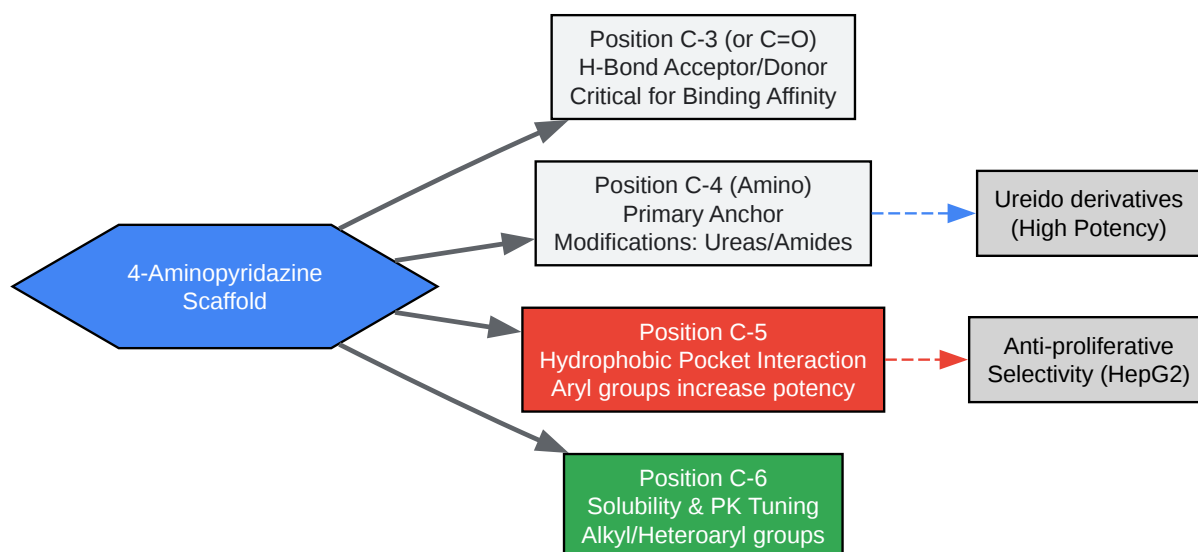
The 4-aminopyridazine core offers unique hydrogen-bonding capabilities due to the adjacent nitrogen atoms (N1, N2) and the exocyclic amine at C4.

- Scaffold A: Fully Aromatic 4-Aminopyridazine

- Primary Application: Kinase inhibition, Antiproliferative agents.[1]
- Key Feature: Planar geometry allows intercalation or hinge-binding in ATP pockets.
- Scaffold B: 4-Amino-pyridazin-3(2H)-one
 - Primary Application: FABP4 inhibitors.[2][3][4]
 - Key Feature: The tautomeric carbonyl/hydroxyl group at C3 provides an essential hydrogen bond donor/acceptor motif.

SAR Logic Diagram

The following diagram illustrates the functionalization strategy for the 4-aminopyridazine core.



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Figure 1: Functionalization map of the 4-aminopyridazine scaffold. Red nodes indicate regions critical for potency; Green nodes indicate regions for pharmacokinetic optimization.

Comparative Performance: FABP4 Inhibition

Target: Fatty Acid Binding Protein 4 (FABP4), a lipid chaperone linked to diabetes, atherosclerosis, and cancer metastasis. Benchmark: BMS-309403 (Standard biphenyl inhibitor).

Recent "ligand growing" experiments have identified 4-amino-pyridazin-3(2H)-one as a superior scaffold for FABP4 inhibition compared to traditional thiadiazoles.

Performance Data: 4-Aminopyridazine vs. Alternatives

Compound Class	Representative Analog	IC50 (µM)	Mechanism	Advantages
Standard Control	BMS-309403	~0.8 - 2.0	Competitive Binder	High potency, but poor solubility and bioavailability.
4-Aminopyridazine	Compound 14e	1.57	Pocket Binder	Tunable Solubility: The pyridazinone core is less lipophilic than the biphenyl of BMS-309403.
4-Ureido-pyridazine	Compound 25a	12.4	Pocket Binder	Lower potency indicates the free amino group is preferred over urea at C4.
Thiadiazole	Generic Hit	> 20.0	Competitive	Often suffers from metabolic instability (S-oxidation).

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Key Insight: The 4-amino group at position 4 is critical for hydrogen bonding with the backbone carbonyl of Ala33 or Met20 in the FABP4 pocket. Converting this amine to a urea (Compound 25a) drastically reduces potency, confirming the steric constraints of the binding pocket.

Comparative Performance: Antiproliferative Activity[5]

Target: HepG2 (Liver Cancer) and A549 (Lung Cancer) cell lines. Benchmark: 5-Fluorouracil (5-FU).

Studies on 5-substituted pyridazin-4-amine derivatives reveal that the electronic nature of the substituent at C-5 is the "switch" for cytotoxic activity.

SAR Table: Effect of C-5 Substitution

Compound ID	Substituent (R at C-5)	IC50 (HepG2) [μM]	IC50 (A549) [μM]	Relative Potency vs 5-FU
5-FU (Control)	-	18.5	22.1	1.0x (Baseline)
Analog 4	Methyl (Aliphatic)	> 100	> 100	Inactive
Analog 6	Phenyl (Aromatic)	12.3	15.8	1.5x More Potent
Analog 11	4-Pyridyl (Heteroaryl)	4.2	6.1	4.4x More Potent
Analog 15	4-Fluorophenyl	8.9	10.5	2.1x More Potent

“

Mechanistic Note: The introduction of a nitrogen-containing heterocycle (4-pyridyl) at C-5 (Analog 11) likely enhances solubility and creates additional hydrogen bonding interactions within the kinase ATP-binding pocket, leading to a 4-fold increase in potency over the standard 5-FU.

Experimental Protocols

Protocol A: Synthesis of 5-Substituted Pyridazin-4-amines

Methodology adapted from Liu et al. (2022).[5]

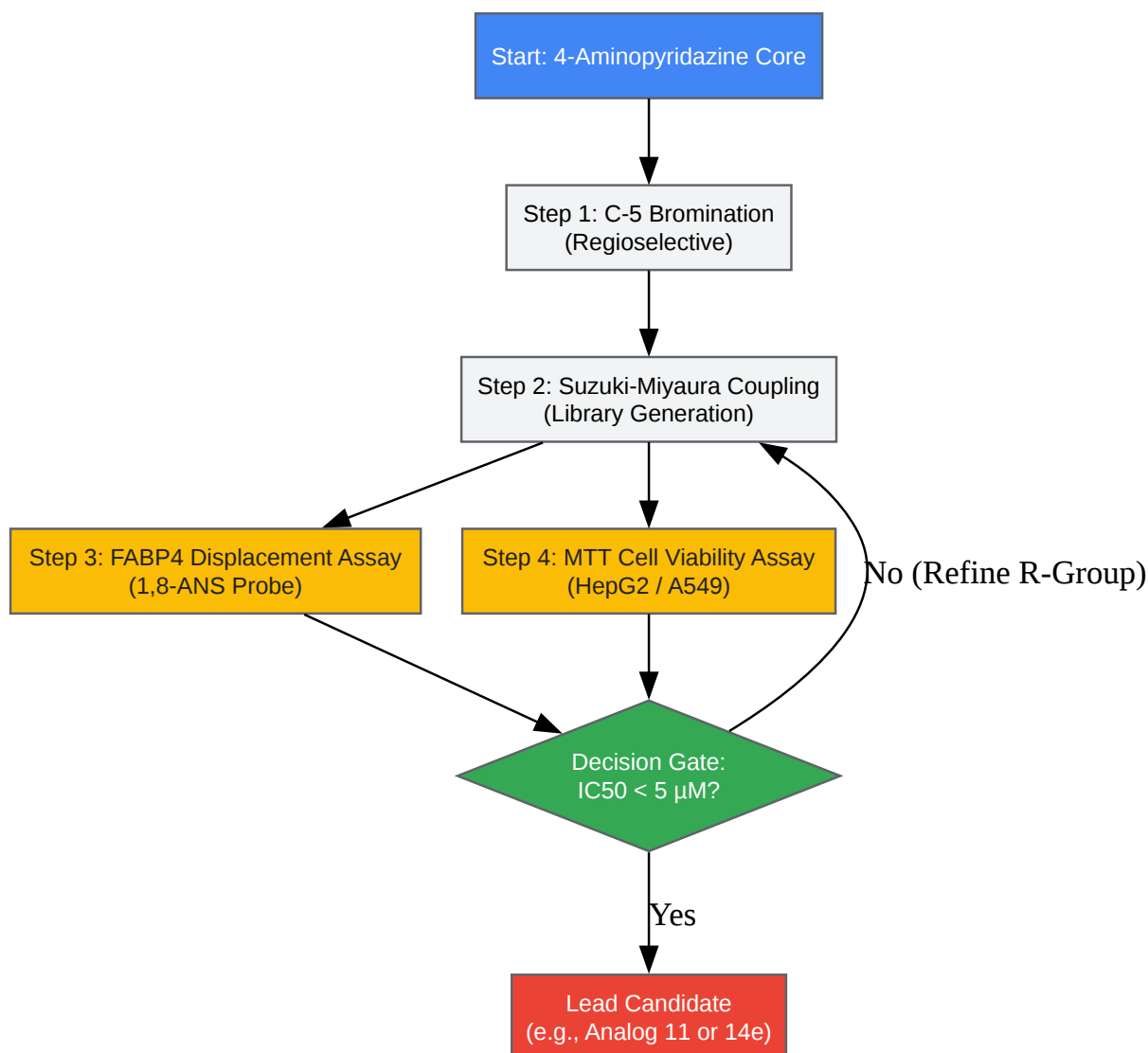
- Starting Material: Begin with pyridazin-4-amine.[1][5][6][7]
- Bromination: Treat with benzyl trimethyl ammonium tribromide in DCM/MeOH to yield 5-bromopyridazin-4-amine (Intermediate A).
- Suzuki Coupling (Critical Step):
 - React Intermediate A with aryl boronic acids (e.g., 4-pyridylboronic acid).
 - Catalyst: Pd(PPh₃)₄ (5 mol%).
 - Base: Na₂CO₃ (2.0 eq).
 - Solvent: 1,4-Dioxane/Water (4:1).
 - Condition: Reflux under N₂ for 8-12 hours.
- Purification: Flash column chromatography (EtOAc/Hexane gradient).

Protocol B: FABP4 Fluorescence Displacement Assay

Methodology for validating binding affinity (IC₅₀).

- Probe: Use 1,8-ANS (1-anilinonaphthalene-8-sulfonic acid), a fluorescent probe that binds to the hydrophobic pocket of FABP4.
- Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.
- Workflow:
 - Incubate Recombinant Human FABP4 (1 μ M) with 1,8-ANS (2 μ M) for 5 minutes.
 - Measure baseline fluorescence (Ex: 370 nm, Em: 475 nm).
 - Titrate the 4-aminopyridazine analog (0.1 μ M to 100 μ M).
 - Measure the decrease in fluorescence intensity as the analog displaces 1,8-ANS.
- Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Experimental Workflow Diagram



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Figure 2: Integrated synthesis and screening workflow for validating 4-aminopyridazine analogs.

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